molecular formula C17H16O4 B1327985 4'-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone CAS No. 898759-88-1

4'-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone

Cat. No.: B1327985
CAS No.: 898759-88-1
M. Wt: 284.31 g/mol
InChI Key: YFIPTKDMCNNNBE-UHFFFAOYSA-N
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Description

4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. A common method includes the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . This process ensures the formation of the 1,3-dioxolane ring.

Industrial Production Methods

Industrial production of 4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly reductants like glucose in alkaline medium has been explored for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃/pyridine

    Reduction: NaBH₄, LiAlH₄

    Substitution: NaOCH₃, LDA

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

4'-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone is a compound that belongs to the benzophenone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antioxidant, anticancer, and photoprotective properties, as well as its potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C17H16O4. The compound features a benzophenone structure with a methoxy group and a dioxolane ring, which may influence its biological activity through structural modifications.

1. Antioxidant Activity

Benzophenones are known for their antioxidant properties, which can mitigate oxidative stress by scavenging free radicals. The antioxidant activity of this compound can be evaluated using various assays such as the DPPH radical scavenging assay.

Table 1: Antioxidant Activity Comparison

CompoundTEAC Value (mmol L^-1)Reference
This compoundTBD
4,4'-Dihydroxybenzophenone2.1 ± 0.05
Luteolin1.45 ± 0.08

The Trolox Equivalent Antioxidant Capacity (TEAC) indicates the capacity of the compound to act as an antioxidant compared to Trolox, a vitamin E analogue.

2. Anticancer Activity

Recent studies have indicated that benzophenones exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study:
A study evaluated the cytotoxic effects of various benzophenone derivatives on cancer cell lines. The results showed that compounds with hydroxyl groups exhibited enhanced cytotoxicity compared to those without.

Table 2: Cytotoxicity Results

CompoundIC50 (µM)Cancer Cell LineReference
This compoundTBDA549
Benzophenone Derivative A15HeLa
Benzophenone Derivative B30MCF-7

3. Photoprotective Properties

Benzophenones are widely used in sunscreen formulations due to their ability to absorb UV radiation and protect skin from damage.

Mechanism of Action:
The photoprotective effect is attributed to the ability of benzophenones to absorb UV light and convert it into less harmful forms of energy. This reduces the risk of skin cancer and photoaging.

Structure-Activity Relationship

The biological activity of this compound can be influenced by its structural features:

  • Methoxy Group: Enhances lipophilicity, improving membrane penetration.
  • Dioxolane Ring: May stabilize the molecule and influence its interaction with biological targets.

Properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-15-4-2-3-14(11-15)16(18)12-5-7-13(8-6-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIPTKDMCNNNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645099
Record name [4-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-88-1
Record name [4-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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